N-(2-ethylhexyl)pyridine-3-carboxamide
CAS No.:
Cat. No.: VC0743626
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22N2O |
|---|---|
| Molecular Weight | 234.34 g/mol |
| IUPAC Name | N-(2-ethylhexyl)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C14H22N2O/c1-3-5-7-12(4-2)10-16-14(17)13-8-6-9-15-11-13/h6,8-9,11-12H,3-5,7,10H2,1-2H3,(H,16,17) |
| Standard InChI Key | LAMZDBBLBQNWLV-UHFFFAOYSA-N |
| SMILES | CCCCC(CC)CNC(=O)C1=CN=CC=C1 |
| Canonical SMILES | CCCCC(CC)CNC(=O)C1=CN=CC=C1 |
Introduction
Chemical Structure and Classification
N-(2-ethylhexyl)pyridine-3-carboxamide consists of a pyridine ring with a carboxamide group (-CONH-) at the 3-position, where the amide nitrogen is substituted with a 2-ethylhexyl group. The chemical name can be broken down into its structural components: "pyridine-3-carboxamide" indicates the core structure featuring a carboxamide group at the 3-position of a pyridine ring, while the "N-(2-ethylhexyl)" portion specifies that a 2-ethylhexyl group is attached to the nitrogen atom of the carboxamide moiety. The 2-ethylhexyl group is a branched alkyl chain containing eight carbon atoms, with the main hexyl chain featuring an ethyl branch at the second carbon position. This structure gives the molecule a distinct profile compared to other pyridine-3-carboxamide derivatives such as N-(2-hydroxyethyl)pyridine-3-carboxamide or N-(2,6-diethylphenyl)pyridine-3-carboxamide found in the literature . The molecular formula for this compound is C14H22N2O, reflecting the composition of the pyridine ring (C5H4N), the carboxamide group (CONH), and the 2-ethylhexyl substituent (C8H17).
Physical and Chemical Properties
The physical and chemical properties of N-(2-ethylhexyl)pyridine-3-carboxamide can be estimated by drawing comparisons with structurally related compounds documented in scientific literature. Based on its molecular formula (C14H22N2O), the molecular weight of N-(2-ethylhexyl)pyridine-3-carboxamide would be approximately 234.34 g/mol, which differs from related compounds such as N-(2-hydroxyethyl)pyridine-3-carboxamide (166.18 g/mol) and N-(2,6-diethylphenyl)pyridine-3-carboxamide (254.33 g/mol) . The 2-ethylhexyl substituent significantly influences the compound's physical properties, particularly its lipophilicity profile, which would be considerably higher than analogs with more polar substituents such as hydroxyethyl groups. The incorporation of this branched alkyl chain would likely result in a logP value exceeding that of N-(2,6-diethylphenyl)pyridine-3-carboxamide (reported as 2.7573), indicating enhanced lipophilicity and decreased water solubility .
Estimated Physicochemical Parameters
Table 1: Predicted Physicochemical Properties of N-(2-ethylhexyl)pyridine-3-carboxamide
The compound's functional groups contribute to its chemical behavior: the pyridine nitrogen and carbonyl oxygen serve as hydrogen bond acceptors, while the amide N-H functions as a hydrogen bond donor. These characteristics, combined with the lipophilic 2-ethylhexyl chain, create a molecule with amphiphilic properties that would likely influence its solubility profile, membrane permeability, and potential interactions with biological systems. The balanced hydrophilic-lipophilic character could be advantageous for certain pharmaceutical applications where membrane penetration and target binding are essential considerations.
Synthesis Methodologies
The synthesis of N-(2-ethylhexyl)pyridine-3-carboxamide would likely follow established procedures for preparing carboxamide derivatives, adapted to accommodate the specific 2-ethylhexyl substituent. Several potential synthetic routes can be proposed based on general organic chemistry principles and methods used for related compounds. The most straightforward approach would involve an amidation reaction between pyridine-3-carboxylic acid (nicotinic acid) or an activated derivative and 2-ethylhexylamine. This reaction pathway represents a conventional method for forming amide bonds in similar structural contexts.
Proposed Synthetic Routes
A viable synthetic strategy might involve the following sequence:
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Activation of pyridine-3-carboxylic acid using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to generate the corresponding acid chloride
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Reaction of the activated acid chloride with 2-ethylhexylamine in the presence of a suitable base (e.g., triethylamine or pyridine) in an appropriate solvent
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Purification of the resulting N-(2-ethylhexyl)pyridine-3-carboxamide through standard methods such as recrystallization or column chromatography
Alternative synthetic approaches could employ coupling reagents commonly used in amide bond formation, such as carbodiimides (e.g., DCC or EDC), HATU, or PyBOP, to facilitate the direct reaction between pyridine-3-carboxylic acid and 2-ethylhexylamine. These coupling methods would avoid the separate acid activation step and potentially provide milder reaction conditions. The selection of an appropriate synthetic route would depend on factors including scale, available reagents, desired purity, and compatibility with the functional groups present.
The versatile structure of N-(2-ethylhexyl)pyridine-3-carboxamide, combining a heterocyclic aromatic system with a lipophilic side chain, suggests potential applications beyond pharmaceutical and agricultural domains. Its amphiphilic character might be valuable in materials science applications such as surfactants, interface modifiers, or components in specialized coatings and films. The compound could also serve as a useful intermediate or building block in the synthesis of more complex molecules with tailored properties for specific applications.
Structure-Activity Relationships
Understanding the structure-activity relationships of N-(2-ethylhexyl)pyridine-3-carboxamide requires comparing its structural features with those of related compounds and analyzing how these differences might influence its properties and potential biological activities. The key structural feature distinguishing N-(2-ethylhexyl)pyridine-3-carboxamide from other pyridine-3-carboxamide derivatives is the 2-ethylhexyl substituent on the amide nitrogen. This branched alkyl chain differs significantly from the substituents found in documented analogs such as the 2-hydroxyethyl group in N-(2-hydroxyethyl)pyridine-3-carboxamide or the 2,6-diethylphenyl group in N-(2,6-diethylphenyl)pyridine-3-carboxamide .
Influence of the 2-Ethylhexyl Substituent
The 2-ethylhexyl substituent would confer several distinct properties to the molecule compared to other N-substituents:
The unique combination of these structural features would likely confer distinct biological and physicochemical properties to N-(2-ethylhexyl)pyridine-3-carboxamide compared to other derivatives, potentially opening new applications or enhancing certain activities observed in related compounds.
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